2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol
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Overview
Description
2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiophene derivatives, including 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol, can be achieved through various methods. One common approach involves the use of coupling reactions and electrophilic cyclization reactions . For instance, the synthesis may start with the preparation of benzo[b]thiophene intermediates, followed by functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale reactions using readily available starting materials and efficient catalysts. The use of transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21NOS |
---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C15H21NOS/c1-11(2)7-13(9-17)16-8-12-10-18-15-6-4-3-5-14(12)15/h3-6,10-11,13,16-17H,7-9H2,1-2H3 |
InChI Key |
CLCIIOFBOZXTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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